molecular formula C29H38N2O4 B11638528 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11638528
M. Wt: 478.6 g/mol
InChI Key: OTEHNBGFZDNFGQ-IMVLJIQESA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a substituted benzoyl chloride with a dimethylaminopropylamine derivative, followed by cyclization and hydroxylation steps. The reaction conditions typically include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2H-PYRROL-2-ONE

Uniqueness

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-7-17-35-23-13-14-24(20(4)18-23)27(32)25-26(22-11-9-21(10-12-22)19(2)3)31(29(34)28(25)33)16-8-15-30(5)6/h9-14,18-19,26,32H,7-8,15-17H2,1-6H3/b27-25+

InChI Key

OTEHNBGFZDNFGQ-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)C)O)C

Origin of Product

United States

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